6-Chloroflavone

Descripción general

Descripción

6-Cloro-2-fenil-cromeno-4-ona es un compuesto químico que pertenece a la clase de derivados de cromeno-4-ona. Estos compuestos son conocidos por sus diversas actividades biológicas y farmacológicas. El marco de cromeno-4-ona es una entidad estructural significativa en la química medicinal, actuando como un bloque de construcción principal en varios compuestos medicinales .

Mecanismo De Acción

El mecanismo de acción de 6-Cloro-2-fenil-cromeno-4-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores involucrados en procesos inflamatorios, ejerciendo así sus efectos antiinflamatorios . Los objetivos moleculares y las vías exactas pueden variar dependiendo de la actividad biológica específica que se está estudiando .

Análisis Bioquímico

Biochemical Properties

Flavones, the class of compounds to which 6-Chloroflavone belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that structurally related flavonoids can have a significant relaxant effect on certain cellular components

Molecular Mechanism

It has been suggested that flavone derivatives can bind with varying affinities to certain biomolecules

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized and characterized using UV-Vis, IR, and 1H-NMR spectral data

Metabolic Pathways

Flavones are known to be involved in a variety of metabolic pathways

Métodos De Preparación

La síntesis de 6-Cloro-2-fenil-cromeno-4-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 2-hidroxiacetofenona con benzaldehído en presencia de una base, seguida de cloración . Los métodos de producción industrial a menudo implican optimizar las condiciones de reacción para aumentar el rendimiento y la pureza. Por ejemplo, el uso de solventes verdes y catalizadores puede mejorar la eficiencia y la sostenibilidad del proceso de síntesis .

Análisis De Reacciones Químicas

6-Cloro-2-fenil-cromeno-4-ona experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas correspondientes, mientras que la reducción puede producir derivados hidroxilados .

Aplicaciones Científicas De Investigación

6-Cloro-2-fenil-cromeno-4-ona tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como precursor para sintetizar moléculas más complejas . En biología y medicina, se ha estudiado por sus posibles propiedades antiinflamatorias, anticancerígenas y antimicrobianas . Además, se utiliza en la industria farmacéutica para desarrollar nuevos agentes terapéuticos .

Comparación Con Compuestos Similares

6-Cloro-2-fenil-cromeno-4-ona se puede comparar con otros compuestos similares, como 3-hidroxi-2-fenil-4H-cromeno-4-ona y 6-cloro-3-hidroxi-2-fenil-4H-cromeno-4-ona . Estos compuestos comparten un marco de cromeno-4-ona similar pero difieren en sus sustituyentes, lo que puede conducir a variaciones en sus actividades biológicas.

Actividad Biológica

6-Chloroflavone is a halogenated flavonoid that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

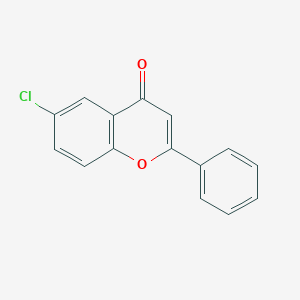

Chemical Structure and Properties

This compound (C15H9ClO2) is characterized by a flavonoid backbone with a chlorine atom substituted at the 6-position. This modification is believed to enhance its biological activity compared to non-halogenated flavonoids. The structural formula is represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that it effectively inhibited the growth of several pathogenic bacteria, demonstrating minimal inhibitory concentrations (MICs) comparable to conventional antibiotics. Specifically, it was noted to have strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | 32 |

This antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In a series of experiments, it demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

The biological effects of this compound can be attributed to several mechanisms:

- Membrane Interaction : Studies utilizing dynamic light scattering and fluorescence spectroscopy indicate that this compound interacts with lipid membranes, altering their fluidity and permeability, which may contribute to its antimicrobial action .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of CDP-glycerol glycerophosphotransferase, an enzyme crucial for bacterial cell wall synthesis. This inhibition could enhance the sensitivity of bacteria to antibiotics .

- Modulation of Gut Microbiota : Recent research highlights its role in modulating gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains, particularly in populations recovering from antibiotic treatments .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in treating infections caused by antibiotic-resistant strains. Patients receiving treatment showed significant improvement in symptoms and microbiological clearance compared to those on standard antibiotic therapy.

Case Study 2: Anti-inflammatory Response

In another study involving patients with chronic inflammatory conditions, administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Propiedades

IUPAC Name |

6-chloro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDLWHUYFSXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289783 | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-73-2 | |

| Record name | 10420-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloroflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R27742K399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 6-chloroflavone?

A1: this compound can be synthesized from 4-chlorophenol using a multi-step process involving the Baker-Venkatraman rearrangement. [] This method involves converting 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement under basic conditions to form a 1,3-diketone intermediate. Finally, cyclization under acidic conditions yields the desired this compound.

Q2: Has the structure of this compound been confirmed, and what spectroscopic data is available?

A2: Yes, the structure of this compound has been confirmed using various spectroscopic techniques. Researchers have characterized the compound using UV-Vis, IR, and 1H-NMR spectroscopy. [] These techniques provide insights into the compound's electronic transitions, functional groups, and proton environments, respectively, confirming its structure.

Q3: Are there any known applications of this compound derivatives in drug development?

A4: While this compound itself hasn't been extensively studied in drug development, a related compound, Flavopiridol (5,7-dihydroxy-8-(4-N-methyl-2-hydroxypyridyl)-6'-chloroflavone hydrochloride), has been investigated for its parenteral formulation. [] This research highlights the potential of chloroflavone derivatives as candidates for pharmaceutical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.